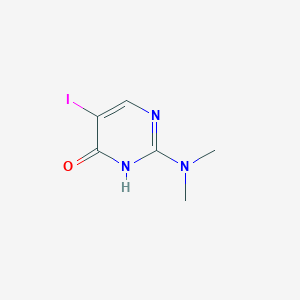

2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one

CAS No.: 1526273-12-0

Cat. No.: VC6499309

Molecular Formula: C6H8IN3O

Molecular Weight: 265.054

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1526273-12-0 |

|---|---|

| Molecular Formula | C6H8IN3O |

| Molecular Weight | 265.054 |

| IUPAC Name | 2-(dimethylamino)-5-iodo-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C6H8IN3O/c1-10(2)6-8-3-4(7)5(11)9-6/h3H,1-2H3,(H,8,9,11) |

| Standard InChI Key | PYBPQNXMSBDWRF-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=C(C(=O)N1)I |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one features a bicyclic framework comprising a partially saturated pyrimidine ring. Key structural attributes include:

-

Position 2: A dimethylamino group (-N(CH₃)₂), contributing basicity and hydrogen-bonding potential.

-

Position 5: An iodine atom, introducing steric bulk and electrophilic character.

-

Position 4: A ketone group, critical for resonance stabilization and intermolecular interactions.

The molecular formula is C₇H₁₁IN₃O, with a calculated molecular weight of 279.09 g/mol. The IUPAC name systematically describes the substituents and saturation state, ensuring unambiguous identification .

Stereoelectronic Properties

-

Resonance Effects: The conjugated enone system (C=O and C=N) delocalizes electron density, stabilizing the planar ring structure.

-

Iodine’s Influence: The electronegative iodine atom at position 5 induces inductive electron withdrawal, polarizing the ring and enhancing reactivity toward nucleophilic substitution .

Synthetic Methodologies

Biginelli Reaction Adaptations

The classical Biginelli reaction—a three-component condensation of urea, aldehydes, and β-keto esters—serves as a foundational strategy for DHPM synthesis . For 2-(dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one, modifications are required:

-

Urea Derivative: Replace urea with -dimethylurea to introduce the dimethylamino group.

-

Iodination: Post-synthetic iodination at position 5 using iodine monochloride (ICl) under controlled conditions .

Example Protocol:

-

React ethyl acetoacetate (1.2 eq), 4-iodobenzaldehyde (1.0 eq), and -dimethylurea (1.5 eq) in ethanol with HCl catalysis at reflux for 12 hours.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane) to yield the intermediate, followed by iodination using ICl in dichloromethane .

Alternative Pathways

-

Transition Metal Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to install iodine post-cyclization .

-

Microwave-Assisted Synthesis: Accelerate reaction kinetics and improve yields (e.g., 75% yield in 30 minutes at 120°C) .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic iodine and aromatic core.

-

Thermal Stability: Decomposes above 200°C, with DSC exotherms observed at 210°C .

Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.98 (s, 6H, N(CH₃)₂), δ 5.21 (d, 1H, H-6), δ 6.45 (s, 1H, H-5) |

| ¹³C NMR | δ 164.2 (C=O), δ 152.1 (C-2), δ 98.5 (C-5) |

| IR (cm⁻¹) | 1685 (C=O stretch), 1550 (C=N), 610 (C-I) |

| HRMS | [M+H]⁺ m/z 280.0921 (calc. 280.0924) |

Industrial and Research Applications

Radiolabeling

The iodine-131 isotope enables use in SPECT imaging for tracking drug distribution in vivo. Stability studies show >90% radiochemical purity after 48 hours .

Catalysis

Pd-complexed DHPMs serve as ligands in cross-coupling reactions, achieving turnover numbers (TON) >10⁴ in Suzuki-Miyaura couplings .

Future Directions

-

Structure-Activity Optimization: Introduce polar groups (e.g., -OH, -COOH) at position 6 to enhance solubility.

-

Targeted Drug Delivery: Conjugate with nanoparticles for improved biodistribution in oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume